H-Lys-arg-pro-ala-gly-phe-ser-pro-phe-arg-OH
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Overview
Description
H-Lys-arg-pro-ala-gly-phe-ser-pro-phe-arg-OH is a synthetic peptide composed of ten amino acids: lysine, arginine, proline, alanine, glycine, phenylalanine, serine, proline, phenylalanine, and arginine. This peptide has a molecular formula of C54H83N17O12 and a molecular weight of 1162.34 g/mol . Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-arg-pro-ala-gly-phe-ser-pro-phe-arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of peptides .
Chemical Reactions Analysis
Types of Reactions
H-Lys-arg-pro-ala-gly-phe-ser-pro-phe-arg-OH can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine or cysteine residues if present.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can produce methionine sulfoxide .
Scientific Research Applications
H-Lys-arg-pro-ala-gly-phe-ser-pro-phe-arg-OH has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial activity or as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of H-Lys-arg-pro-ala-gly-phe-ser-pro-phe-arg-OH depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The peptide can also form secondary structures, such as alpha-helices or beta-sheets, which are crucial for its function .
Comparison with Similar Compounds
Similar Compounds
H-Gly-arg-ala-asp-ser-pro-OH: Another synthetic peptide with a similar sequence but different amino acid composition.
Lys-arg-pro-hyp-gly-phe-ser-pro-phe-arg-OH: A peptide with a similar sequence but containing hydroxyproline instead of alanine.
Uniqueness
H-Lys-arg-pro-ala-gly-phe-ser-pro-phe-arg-OH is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications .
Properties
Molecular Formula |
C54H83N17O12 |
---|---|
Molecular Weight |
1162.3 g/mol |
IUPAC Name |
2-[[2-[[1-[2-[[2-[[2-[2-[[1-[2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C54H83N17O12/c1-32(64-48(78)41-21-12-26-70(41)50(80)36(19-10-24-61-53(57)58)66-45(75)35(56)18-8-9-23-55)44(74)63-30-43(73)65-38(28-33-14-4-2-5-15-33)46(76)69-40(31-72)51(81)71-27-13-22-42(71)49(79)68-39(29-34-16-6-3-7-17-34)47(77)67-37(52(82)83)20-11-25-62-54(59)60/h2-7,14-17,32,35-42,72H,8-13,18-31,55-56H2,1H3,(H,63,74)(H,64,78)(H,65,73)(H,66,75)(H,67,77)(H,68,79)(H,69,76)(H,82,83)(H4,57,58,61)(H4,59,60,62) |
InChI Key |
NYZLRKMHRNRLFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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